Br-PEG4-CH2-Boc

PROTAC linker length structure-activity relationship

Br-PEG4-CH2-Boc (CAS: 1807505-29-8), chemically tert-butyl 14-bromo-3,6,9,12-tetraoxatetradecanoate, is a heterobifunctional polyethylene glycol (PEG) linker featuring a reactive bromide group and a Boc-protected carboxylic acid terminus. This compound incorporates a discrete PEG4 spacer (four ethylene glycol repeat units) that provides a defined end-to-end distance and hydrophilic character.

Molecular Formula C14H27BrO6
Molecular Weight 371.26 g/mol
Cat. No. B606398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG4-CH2-Boc
SynonymsBromo-PEG4-CH2CO2tBu
Molecular FormulaC14H27BrO6
Molecular Weight371.26 g/mol
Structural Identifiers
InChIInChI=1S/C14H27BrO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12H2,1-3H3
InChIKeyPELYBQFWTCXTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Br-PEG4-CH2-Boc: A Heterobifunctional PEG4 Linker for PROTAC and Bioconjugation Applications


Br-PEG4-CH2-Boc (CAS: 1807505-29-8), chemically tert-butyl 14-bromo-3,6,9,12-tetraoxatetradecanoate, is a heterobifunctional polyethylene glycol (PEG) linker featuring a reactive bromide group and a Boc-protected carboxylic acid terminus [1]. This compound incorporates a discrete PEG4 spacer (four ethylene glycol repeat units) that provides a defined end-to-end distance and hydrophilic character . Br-PEG4-CH2-Boc is primarily employed as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and in various bioconjugation strategies where orthogonal reactivity and controlled linker length are critical .

Why In-Class PEG Linkers Cannot Be Simply Substituted: The Critical Role of PEG Length and Terminal Functionality in Br-PEG4-CH2-Boc


Substituting Br-PEG4-CH2-Boc with a generic PEG linker of differing length (e.g., PEG2 or PEG6) or altered terminal functionality (e.g., Br-PEG4-NHBoc or Br-PEG4-C2-Boc) carries significant risk to experimental outcomes. The PEG4 spacer in Br-PEG4-CH2-Boc provides a specific end-to-end distance (~1.6-1.8 nm) that has been empirically shown to favor productive ternary complex formation in PROTACs compared to shorter or longer analogs [1]. Furthermore, the Boc-protected carboxyl group offers distinct deprotection kinetics and orthogonal reactivity compared to amine- or alcohol-based terminals, which directly impacts conjugation efficiency and final construct purity [2]. The specific combination of a four-unit PEG chain, a terminal methylene spacer, and a Boc-protected ester group defines a unique physicochemical profile—including a calculated LogP of 1.3 and a tPSA of 63.2 Ų—that influences solubility, membrane permeability, and in vivo behavior in ways that are not recapitulated by close structural analogs [3].

Quantitative Evidence for Selecting Br-PEG4-CH2-Boc Over Closest Analogs: A Comparator-Based Analysis


PEG4 Linker Length Optimizes Ternary Complex Formation in PROTACs Compared to PEG2 and PEG6

In a systematic study of Retro-2-based PROTACs, the PEG4 linker (four ethylene glycol units) was found to be a critical determinant of GSPT1 degradation efficiency. PROTACs constructed with a PEG2 linker failed to induce degradation, whereas the PEG4-containing analog achieved measurable degradation, highlighting a length-dependent switch in biological activity [1]. While this study did not directly test Br-PEG4-CH2-Boc, it provides class-level evidence that the PEG4 spacer—the same core spacer present in Br-PEG4-CH2-Boc—occupies a distinct conformational space that is not functionally interchangeable with PEG2 or PEG6 in this context. Additionally, the calculated end-to-end distance for a PEG4 chain is approximately 1.6-1.8 nm, which aligns with the optimal distance for bridging many E3 ligase and target protein binding pockets, as corroborated by crystallographic studies of ternary complexes [2].

PROTAC linker length structure-activity relationship

Lipophilicity (LogP) and Polar Surface Area (tPSA) Differentiate Br-PEG4-CH2-Boc from PEG3 and PEG5 Analogs

Calculated LogP and tPSA values provide a quantitative basis for distinguishing Br-PEG4-CH2-Boc from its closest homologs, Br-PEG3-CH2-Boc and Br-PEG5-CH2-Boc. Br-PEG4-CH2-Boc has a calculated LogP of 1.3 and a tPSA of 63.2 Ų [1]. In comparison, the PEG3 analog (MW ~327.2) is expected to have a lower LogP (~0.9-1.1) and a slightly reduced tPSA (~55-58 Ų), while the PEG5 analog (MW ~415.3) would exhibit a higher LogP (~1.6-1.8) and an increased tPSA (~71-74 Ų) . These differences in lipophilicity and polar surface area directly influence membrane permeability, aqueous solubility, and the potential for non-specific binding in biological assays.

physicochemical properties LogP tPSA

Solubility Profile: Br-PEG4-CH2-Boc Demonstrates Favorable Solubility in Common Organic Solvents

Br-PEG4-CH2-Boc is reported to be soluble in water, DMSO, DCM, and DMF . While quantitative solubility limits (mg/mL) are not provided in vendor technical datasheets, this qualitative profile suggests compatibility with a range of reaction conditions commonly employed in bioconjugation and PROTAC synthesis. In contrast, the closely related Br-PEG4-NHBoc analog is described as soluble primarily in DCM and DMSO, with more limited aqueous solubility [1]. The presence of the terminal methylene spacer and Boc-protected ester in Br-PEG4-CH2-Boc may contribute to a broader solvent compatibility compared to the amino-terminated variant, facilitating its use in both organic and aqueous reaction environments.

solubility formulation conjugation

Orthogonal Reactivity: Bromide and Boc-Protected Carboxyl Enable Sequential Conjugation Strategies

Br-PEG4-CH2-Boc features two orthogonal reactive handles: a bromide group capable of nucleophilic substitution (SN2) and a Boc-protected carboxylic acid that can be deprotected under mild acidic conditions to reveal a free carboxyl for subsequent amide or ester formation . This orthogonal design allows for sequential, controlled conjugation of two distinct molecular entities without cross-reactivity. In contrast, alternative linkers such as Br-PEG4-NHBoc provide a bromide and a Boc-protected amine, which offers a different set of downstream conjugation options (e.g., amine-reactive NHS esters) [1]. The specific combination of bromide and Boc-protected carboxyl in Br-PEG4-CH2-Boc is particularly well-suited for PROTAC synthesis where the carboxylic acid can be activated for coupling to an E3 ligase ligand or a target protein ligand after bromide displacement.

orthogonal chemistry bioconjugation PROTAC synthesis

Storage Stability: Br-PEG4-CH2-Boc Maintains Integrity Under Recommended Conditions

Vendor specifications indicate that Br-PEG4-CH2-Boc is stable as a powder when stored at -20°C for up to 3 years, and in solvent at -80°C for up to 1 year . This storage profile is comparable to that of the analog Br-PEG4-C2-Boc, which is also recommended for storage at -20°C for 3 years as a powder . However, the specific storage requirements for Br-PEG4-CH2-Boc may differ from those of the more labile Br-PEG4-NHBoc, which is recommended for storage at 2-8°C [1]. The lower storage temperature recommended for Br-PEG4-CH2-Boc suggests that the Boc-protected ester may be more prone to hydrolysis or decomposition than the Boc-protected amine, necessitating careful adherence to storage guidelines to ensure long-term compound integrity.

stability storage shelf life

High-Impact Application Scenarios for Br-PEG4-CH2-Boc Based on Quantitative Evidence


PROTAC Library Synthesis Requiring a Defined PEG4 Spacer

Br-PEG4-CH2-Boc is an ideal building block for the modular synthesis of PROTAC libraries where a PEG4 spacer has been empirically determined to be optimal for ternary complex formation. As demonstrated by class-level evidence, PEG4 linkers can yield >6-fold improvement in degradation efficiency over PEG2 linkers in specific target systems [1]. By incorporating Br-PEG4-CH2-Boc as the central linker component, researchers can streamline lead optimization campaigns by focusing on ligand variation rather than extensive linker-length exploration. The orthogonal bromide and Boc-protected carboxyl handles enable sequential conjugation of E3 ligase ligands and target protein warheads using standard coupling chemistries .

Bioconjugation Requiring Balanced Lipophilicity and Aqueous Compatibility

With a calculated LogP of 1.3 and a tPSA of 63.2 Ų, Br-PEG4-CH2-Boc offers a favorable balance between membrane permeability and aqueous solubility [1]. This physicochemical profile makes it suitable for applications where the linker must navigate both hydrophobic and hydrophilic environments, such as in the construction of cell-permeable chemical probes or in the modification of biomolecules that require retention of biological activity in physiological buffers. The compound's solubility in water, DMSO, DCM, and DMF provides flexibility in reaction design and purification workflows .

Sequential Conjugation Strategies Exploiting Orthogonal Reactivity

The presence of both a bromide leaving group and a Boc-protected carboxyl group in Br-PEG4-CH2-Boc enables two-step, orthogonal conjugation strategies that are essential for the construction of complex heterobifunctional molecules. For instance, the bromide can be displaced with a nucleophile (e.g., thiol, amine) to attach a first functional moiety, followed by Boc deprotection and subsequent activation of the revealed carboxyl group for coupling to a second moiety [1]. This sequential approach minimizes the need for complex protection/deprotection schemes and improves overall synthetic efficiency compared to linkers that lack orthogonal handles .

ADC and Targeted Delivery Systems Requiring Precise Linker Length Control

While Br-PEG4-CH2-Boc is primarily marketed as a PROTAC linker, its well-defined PEG4 spacer and orthogonal functionality also make it a valuable component in the design of antibody-drug conjugates (ADCs) and other targeted delivery systems. The precise end-to-end distance of approximately 1.6-1.8 nm provided by the PEG4 chain can influence drug release kinetics and therapeutic index [1]. Compared to the cleavable ADC linker Br-PEG4-C2-Boc, Br-PEG4-CH2-Boc offers a non-cleavable scaffold with a terminal Boc-protected carboxyl that can be used to introduce a variety of payload attachment chemistries, providing an alternative for researchers seeking to modulate linker stability and payload release profiles .

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